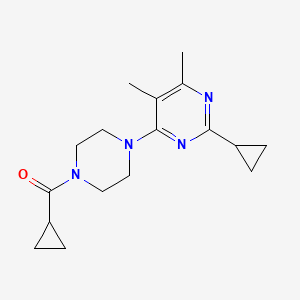![molecular formula C15H18BrN5O2 B6456802 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2549042-09-1](/img/structure/B6456802.png)
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, also known as 5-bromopyrimidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione, is an important synthetic intermediate in the pharmaceutical industry. It is a heterocyclic compound that has been used in the synthesis of a variety of active pharmaceutical ingredients (APIs). It is a versatile building block for the synthesis of a wide range of compounds, including those with potential therapeutic applications.
Applications De Recherche Scientifique
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione has been used in a number of scientific research applications. It has been used as a building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). It has also been used in the synthesis of compounds for use in drug discovery and development. Additionally, it has been used in the synthesis of compounds for use in molecular biology, such as for the study of protein-protein interactions.
Mécanisme D'action
Target of Action
Similar compounds with a bromopyrimidinyl and piperidinyl structure have been used in various biochemical research . Further experimental studies are required to identify the specific targets of this compound.
Biochemical Pathways
Compounds with similar structures have been used in various biochemical contexts . The downstream effects would depend on the specific targets and the biochemical context.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione in laboratory experiments has a number of advantages. It is a versatile building block for the synthesis of a wide range of compounds, including those with potential therapeutic applications. It is also relatively easy to synthesize, and it is relatively inexpensive. However, there are also some limitations. For example, the reaction conditions necessary for its synthesis can be difficult to control, and it can be difficult to obtain a high yield of the desired product.
Orientations Futures
There are a number of potential future directions for the research and development of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione. These include further research into its potential therapeutic applications, as well as the development of improved synthesis methods. Additionally, further research into its mechanism of action could lead to the development of new and more effective therapeutic agents. Additionally, further research into its biochemical and physiological effects could lead to the development of new and more effective treatments for a variety of diseases and conditions. Finally, further research into its advantages and limitations for laboratory experiments could lead to the development of improved synthesis methods and improved yields of the desired product.
Méthodes De Synthèse
The synthesis of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione can be achieved through a number of different methods. The most common method involves the reaction of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidine-2-carboxylic acid with piperidine-3-cyclopropylimidazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation to form the desired product. The reaction is typically carried out in a solvent such as methanol or ethyl acetate, and the reaction temperature is usually between 80-90°C.
Propriétés
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c16-10-7-17-14(18-8-10)19-5-3-11(4-6-19)20-9-13(22)21(15(20)23)12-1-2-12/h7-8,11-12H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZCDWBNAJUYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6456721.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456736.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456737.png)
![2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456742.png)
![[2-(pyridin-2-yl)phenyl]methanol hydrochloride](/img/structure/B6456743.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456750.png)
![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)
![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)

![3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456784.png)

![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)

![N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6456806.png)